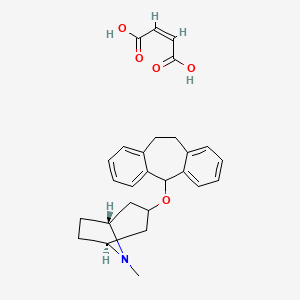
14-苯甲酰新灵
描述
Synthesis Analysis
The synthesis of compounds related to 14-Benzoylneoline, including those with benzoyl groups, involves complex chemical reactions. For example, the synthesis of p-fluorosulfonyl[14C]-benzoyl-5'-adenosine from carboxy- p -amino[14C]benzoic acid demonstrates a multi-step process yielding a compound with the radiolabel derived from the benzoyl moiety, showcasing the intricate steps involved in synthesizing benzoyl-related compounds (Esch & Allison, 1978). Such processes are crucial for creating labeled compounds for further scientific studies.
Molecular Structure Analysis
Understanding the molecular structure of 14-Benzoylneoline and related compounds is fundamental to exploring their potential applications. Studies often employ various analytical techniques to elucidate these structures. The synthesis of carbon-14 labeled isotopomers of Atomoxetine HCl and its metabolites highlights the importance of detailed molecular structure analysis in developing pharmaceutical compounds (Kuo, Clodfelter, & Wheeler, 2004).
Chemical Reactions and Properties
Research on benzoyl-related compounds often focuses on their chemical reactions and properties to understand their reactivity and potential chemical applications. For instance, the study of benzoyl-CoA, a key intermediate in anaerobic aromatic metabolism, sheds light on its reduction to alicyclic compounds, which is considered a 'biological Birch reduction', illustrating the complex chemical behavior of these compounds (Koch, Eisenreich, Bacher, & Fuchs, 1993).
Physical Properties Analysis
The physical properties of 14-Benzoylneoline and related compounds, such as solubility, melting point, and stability, are essential for their practical application in various fields. These properties can significantly affect the compound's application in pharmaceuticals, material science, and chemical engineering.
Chemical Properties Analysis
Chemical properties, including reactivity with other compounds, stability under different conditions, and degradation pathways, are crucial for understanding how 14-Benzoylneoline and similar compounds can be used in chemical syntheses, pharmaceutical development, and other applications. The study on the synthesis of [carbonyl-14C]-4-benzoylbenzoic acid, a photolabelling reagent, provides insights into the compound's synthesis and potential utility in research applications (Gomis, Santolini, André, & Noel, 1999).
科学研究应用
从乌头中分离:14-苯甲酰新灵与其他生物碱一起从乌头亚种的根中分离。其结构通过从其他化合物衍生得到证实 (Wada 等,1985)。
过氧化苯甲酰研究:虽然没有直接涉及 14-苯甲酰新灵,但一些研究调查了过氧化苯甲酰(一种相关化合物)的渗透、代谢分布和作用。这些研究提供了对苯甲酰化合物的皮肤渗透和代谢途径的见解 (Yeung 等,1983),(Nacht 等,1981)。
聚合研究:在聚合研究中使用 14C-过氧化苯甲酰可以深入了解苯甲酰相关化合物的反应性和性质,包括 14-苯甲酰新灵 (Bevington 和 Johnson,1968)。
皮肤组织研究:对过氧化苯甲酰在皮肤组织中的分布和解离的研究有助于理解苯甲酰化合物(可能包括 14-苯甲酰新灵)如何与生物组织相互作用 (Wepierre 等,1986)。
药物开发:使用苯甲酰化合物(包括稳定同位素和 C-14 标记形式)开发药物突出了这些化合物的潜在药用价值 (Elmore 等,2012)。
赤霉素生物合成:涉及 14C-二萜醇的赤霉素生物合成可能为天然化合物合成和应用的更广泛背景提供见解,与 14-苯甲酰新灵等化合物相关 (Shechter 和 West,1969)。
苯的蛋白质靶点:虽然研究集中在苯上,但使用 14C 标记在体内研究其蛋白质靶点可以为 14-苯甲酰新灵的类似研究提供方法框架 (Williams 等,2002)。
作用机制
未来方向
The future research directions for 14-Benzoylneoline could involve further exploration of its biological activity, particularly its potential role in counteracting doxorubicin-induced heart failure . More research is also needed to fully understand its synthesis, chemical reactions, and safety profile.
属性
IUPAC Name |
[11-ethyl-8,16-dihydroxy-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H43NO7/c1-5-32-15-29(16-36-2)12-11-21(33)31-19-13-18-20(37-3)14-30(35,23(27(31)32)25(38-4)26(29)31)22(19)24(18)39-28(34)17-9-7-6-8-10-17/h6-10,18-27,33,35H,5,11-16H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDNPLILPTBDDEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6OC(=O)C7=CC=CC=C7)OC)O)OC)O)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H43NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
14-Benzoylneoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the known natural sources of 14-Benzoylneoline?
A1: 14-Benzoylneoline has been isolated from several plant species, including:
Q2: Has 14-Benzoylneoline been investigated for its potential to interact with biological targets?
A2: Yes, a study investigated the potential of various Aconitum carmichaeli components, including 14-Benzoylneoline, to counteract Doxorubicin-induced heart failure. Using a comparative normal/failing rat myocardium cell membrane chromatography analysis system, 14-Benzoylneoline showed a significant affinity for the failing myocardium model. Further investigation revealed that a related compound, Talatizamine (also present in Aconitum carmichaeli), exhibited high affinity for voltage-dependent K+ channels. This suggests that 14-Benzoylneoline, with its similar structure, might also interact with ion channels, though further research is needed to confirm this [].
Q3: What is the structural difference between 14-Benzoylneoline and neoline?
A3: Researchers confirmed the structure of 14-Benzoylneoline through its derivation from neoline. This involved a benzoylation reaction, suggesting that 14-Benzoylneoline is simply a benzoylated derivative of neoline [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




